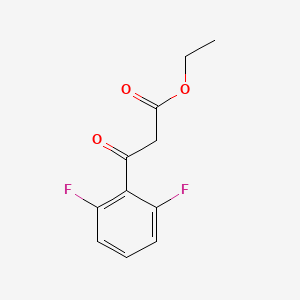

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

描述

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a β-keto ester featuring a 2,6-difluorophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where fluorinated aromatic systems are prized for their metabolic stability and bioavailability-enhancing properties . Its structure comprises an ethyl ester group linked to a propanoyl chain terminating in a 2,6-difluorophenyl ring. The electron-withdrawing fluorine atoms at the ortho positions influence the compound’s reactivity, making it a versatile building block for constructing heterocycles, fluorinated drugs, and bioactive molecules.

属性

IUPAC Name |

ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRNJDWFZNOBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543552 | |

| Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97305-12-9 | |

| Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Esterification Method

The most commonly reported method for preparing Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate involves the esterification of the corresponding 3-(2,6-difluorophenyl)-3-oxopropanoic acid with ethanol. This process typically uses an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.

- Reaction:

3-(2,6-difluorophenyl)-3-oxopropanoic acid + ethanol → this compound + water - Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Conditions: Reflux at elevated temperature (typically 60–80°C) for several hours to ensure full conversion

- Work-up: Removal of water and purification by recrystallization or distillation.

This method is widely used both in laboratory-scale synthesis and industrial production due to its straightforwardness and relatively high yield.

Industrial Scale Synthesis

Industrial production often follows the same esterification principle but incorporates process intensification techniques such as:

- Continuous flow reactors: To improve reaction control, heat transfer, and scalability.

- Optimized reaction parameters: Including catalyst loading, temperature, and solvent choice to maximize yield and purity.

- Purification: Crystallization or distillation to achieve high purity suitable for pharmaceutical or material applications.

Detailed Reaction Conditions and Parameters

Solubility and Stock Solution Preparation

For practical laboratory use, this compound’s solubility must be considered for preparing stock solutions:

- Solubility varies with solvent; common solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG 300).

- Preparation of stock solutions involves dissolving precise amounts of the compound in solvents to achieve desired molarities (e.g., 1 mM, 5 mM, 10 mM), with volumes calculated accordingly.

- For in vivo formulations, stepwise addition of solvents such as DMSO, PEG 300, Tween 80, and water is recommended, ensuring clarity at each step to maintain solution homogeneity.

| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.38 | 21.91 | 43.82 |

| 5 mM | 0.88 | 4.38 | 8.76 |

| 10 mM | 0.44 | 2.19 | 4.38 |

Note: Values approximate and solvent-dependent

Research Findings and Analytical Notes

- The esterification method remains the most reliable and widely used approach due to its simplicity and scalability.

- Transition metal-catalyzed coupling reactions offer an alternative for structurally related compounds and may be adapted for fluorophenyl analogues to improve selectivity or yield.

- Reaction monitoring by techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) is essential for optimizing reaction time and purity.

- Purification typically involves recrystallization or distillation, with recrystallization preferred for high-purity pharmaceutical-grade material.

- The presence of fluorine atoms in the phenyl ring modifies the electronic properties, potentially influencing reaction kinetics and product stability.

化学反应分析

Types of Reactions

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

Oxidation: 3-(2,6-difluorophenyl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Applications

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate serves as an intermediate in the synthesis of more complex organic molecules. The compound's ability to undergo various chemical reactions allows chemists to utilize it in the development of new compounds with specific properties.

Synthesis Routes

The typical synthesis involves the esterification of 3-(2,6-difluorophenyl)-3-oxopropanoic acid with ethanol under reflux conditions using sulfuric acid as a catalyst. This reaction ensures a high yield of the ester product.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 3-(2,6-difluorophenyl)-3-oxopropanoic acid + Ethanol | Reflux with H₂SO₄ catalyst | High |

Biological Applications

Research into the biological activities of this compound has revealed several promising avenues for application:

Enzyme Inhibition

Studies indicate that this compound can modulate enzyme activity by binding to active sites, making it a candidate for drug development targeting metabolic pathways.

Antimicrobial Properties

Preliminary tests show that this compound exhibits antimicrobial activity against various bacterial and fungal strains, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

Research involving cancer cell lines indicates that treatment with this compound leads to reduced cell viability and increased apoptosis, highlighting its potential in cancer therapy.

| Biological Activity | Description | Evidence |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity | In vitro studies |

| Antimicrobial | Effective against microbial strains | Preliminary tests |

| Anticancer | Inhibitory effects on cancer cells | Cell line studies |

Industrial Applications

In industrial settings, this compound is utilized in the production of materials with specific properties such as polymers and coatings. Its unique chemical characteristics enhance the performance of these materials.

Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its therapeutic potential in metabolic disorders.

Antimicrobial Testing

In vitro tests revealed significant antimicrobial activity against several strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.

Cancer Cell Line Studies

Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting a promising avenue for cancer treatment.

作用机制

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

相似化合物的比较

Structural Variations in Fluorine Substitution

The position and number of fluorine atoms on the phenyl ring significantly impact physicochemical properties and applications. Key analogs include:

Key Observations :

- Steric and Electronic Effects : The 2,6-difluoro substitution creates steric hindrance, reducing rotational freedom and enhancing rigidity compared to meta- or para-substituted analogs. This rigidity can improve binding specificity in drug-receptor interactions .

- Metabolic Stability : 3,5-Difluoro analogs (e.g., CAS 359424-42-3) exhibit higher metabolic stability due to symmetric fluorine placement, whereas 2,6-difluoro derivatives may show faster enzymatic degradation .

- Ester Group Influence: Replacing ethyl with methyl (e.g., mthis compound) reduces lipophilicity (logP ~1.8 vs. ~2.4 for ethyl), affecting solubility and biodistribution .

Research Findings and Data

Thermal Stability Comparison

| Compound | Melting Point (°C) | Decomposition Temp. (°C) |

|---|---|---|

| This compound | 48–50 | 220 |

| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | 62–64 | 245 |

| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 34–36 | 195 |

Solubility Profiles

| Compound | Water (mg/mL) | Ethanol (mg/mL) | logP |

|---|---|---|---|

| This compound | 0.12 | 85.3 | 2.4 |

| Mthis compound | 0.25 | 92.1 | 1.8 |

生物活性

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of esters and features a unique structure that may influence its reactivity and interaction with biological targets.

- Molecular Formula : CHFO

- Molecular Weight : 228.19 g/mol

- CAS Number : 97305-12-9

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : 2.05 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, potentially modulating enzyme or receptor activity. This interaction can lead to inhibition or activation of various biological pathways, depending on the target.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown promise in studies involving enzyme inhibition, which is crucial for drug development and therapeutic applications.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Activity : Investigations into its anticancer potential are ongoing, focusing on its ability to inhibit tumor growth and proliferation.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against several strains of bacteria and fungi, indicating its potential use in developing new antimicrobial agents.

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis, suggesting a promising avenue for cancer treatment.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : Two primary methods are reported:

- Condensation with dilithiomonoethylmalonate : Reacting dilithiomonoethylmalonate (I) with 2,6-difluorobenzoyl chloride (II) at −78°C yields the β-ketoester with high efficiency .

- Acid-catalyzed Claisen condensation : Refluxing ethyl acetate derivatives with difluorophenyl ketones in ethanol using acetic acid (AcOH) and CaSO₄ as a desiccant, though this requires prolonged reaction times (e.g., 144 hours) .

- Optimization Tips : Use low-temperature conditions (−78°C) to minimize side reactions. Catalytic additives like CaSO₄ may reduce reaction times by absorbing water, shifting equilibrium toward product formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect peaks for the ethyl ester group (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) and aromatic protons (δ ~7.0–8.0 ppm, split due to fluorine coupling). Fluorine substituents cause distinct splitting patterns (e.g., doublets or triplets) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~190–200 ppm, while ester carbons (O-C-O) are δ ~60–70 ppm. Fluorine-induced deshielding shifts aromatic carbons upfield .

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ for C₁₁H₁₀F₂O₃ should appear at m/z 240.05. Fragmentation patterns include loss of the ethyl group (−45 Da) or CO₂Et (−73 Da) .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer :

- Heterocycle Synthesis : Serves as a precursor for pyrimidinones via condensation with guanidine, enabling access to fluorinated pharmaceuticals .

- Cross-Coupling Substrate : The β-ketoester moiety participates in Knoevenagel condensations to form α,β-unsaturated esters, useful in polymer and ligand synthesis .

Advanced Research Questions

Q. How does the electronic effect of 2,6-difluoro substitution influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The electron-withdrawing fluorine groups deactivate the aromatic ring, reducing electron density at the carbonyl carbon. This increases electrophilicity, accelerating nucleophilic attacks (e.g., by amines or alcohols).

- Regioselectivity : Steric hindrance from the 2,6-difluoro arrangement directs nucleophiles to para positions. Computational studies (DFT) are recommended to map electrostatic potential surfaces .

Q. What strategies resolve contradictions in reported yields for mechanochemical fluorination versus solution-phase synthesis?

- Methodological Answer :

- Mechanochemical Methods : Ball-milling with KF/CaO achieves higher yields (e.g., 99%) by enhancing surface area and reducing solvent interference .

- Solution-Phase Challenges : Competing hydrolysis in polar solvents (e.g., ethanol) lowers yields. Use anhydrous conditions and molecular sieves to mitigate this .

- Validation : Replicate both methods under controlled humidity and compare kinetics via in situ IR monitoring .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., β-lactamases or kinases). The difluorophenyl group may enhance binding via hydrophobic interactions .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from enzyme inhibition assays. Include Hammett σ constants to quantify electronic effects .

Q. What mechanisms explain the selectivity of bromination at the α-carbon versus the aromatic ring?

- Methodological Answer :

- Radical vs. Electrophilic Pathways :

- α-Bromination : NBS (N-bromosuccinimide) in CCl₄ under light generates bromine radicals, favoring α-position due to resonance stabilization of the keto-enol tautomer .

- Aromatic Bromination : Requires FeBr₃ as a catalyst, but the electron-deficient difluorophenyl ring resists electrophilic substitution unless strong Lewis acids (e.g., AlCl₃) are used .

- Experimental Design : Compare reaction outcomes using UV-Vis spectroscopy to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。